The Strategic Cornerstone of Peptide Chemistry: An In-depth Technical Guide to Boc-D-Dap(Fmoc)-OH
The Strategic Cornerstone of Peptide Chemistry: An In-depth Technical Guide to Boc-D-Dap(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptide science and therapeutic development, the ability to introduce unique structural motifs and functional handles into peptide backbones is paramount. This guide serves as a detailed technical resource on N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethoxycarbonyl)-D-2,3-diaminopropionic acid (Boc-D-Dap(Fmoc)-OH), a chiral building block of significant strategic value. As a Senior Application Scientist, this document moves beyond a simple datasheet to provide a deep understanding of the molecule's properties, reactivity, and validated applications, empowering researchers to leverage its full potential in complex synthetic endeavors.
Core Molecular Profile and Physicochemical Properties
Boc-D-Dap(Fmoc)-OH is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid. Its utility is defined by the orthogonal protection of its two amino groups: the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the β-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This dual protection scheme is the cornerstone of its application, allowing for selective deprotection and functionalization at either the α- or β-position.
Chemical Structure and Identity
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Chemical Name: N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethoxycarbonyl)-D-2,3-diaminopropionic acid[1]
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Synonyms: N-α-Boc-N-β-Fmoc-D-2,3-diamiopropionic acid, (R)-2-((tert-butoxycarbonyl)amino)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
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Stereochemistry: D-configuration (R-configuration)
The D-configuration is crucial for designing peptides with altered enzymatic stability or specific conformational constraints compared to their L-amino acid counterparts.
Quantitative Data Summary
A precise understanding of the physicochemical properties of Boc-D-Dap(Fmoc)-OH is essential for its effective storage, handling, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [1] |
| Molecular Weight | 426.46 g/mol | [1] |
| CAS Number | 131570-56-4 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >80 °C (decomposition) | [3] |
| Optical Rotation ([α]²⁰/D) | +6.0° (c=1 in Methanol) | [3] |
| Solubility | Slightly soluble in water; Soluble in polar aprotic solvents (e.g., DMF, DCM) | [3] |
Storage and Stability: For long-term stability, Boc-D-Dap(Fmoc)-OH should be stored in a cool, dry place, typically at 2-8°C, sealed from moisture and light.[2] While specific pH stability data is not extensively published, the lability of the Boc and Fmoc groups dictates that the compound should be shielded from strong acidic and basic conditions during storage to prevent premature deprotection.
The Principle of Orthogonal Deprotection: A Mechanistic Perspective
The strategic power of Boc-D-Dap(Fmoc)-OH lies in the differential cleavage conditions for the Boc and Fmoc protecting groups. This orthogonality allows for precise, sequential modifications, which is invaluable for creating branched peptides, cyclic structures, or for conjugating molecules to the peptide side chain.
Boc Group Removal (Acidolysis)
The N-α-Boc group is stable to basic conditions but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).
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Mechanism: The cleavage proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide, liberating the free α-amine. The reaction generates a stable tert-butyl cation, a highly reactive electrophile.
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Causality of Scavengers: This tert-butyl cation can alkylate nucleophilic side chains of amino acids like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys). To prevent these side reactions, "scavengers" are added to the cleavage cocktail. Common scavengers like triisopropylsilane (TIS) and water trap the carbocations, ensuring the integrity of the peptide.
Fmoc Group Removal (Base-Mediated β-Elimination)
The N-β-Fmoc group is stable to acid but is cleaved by treatment with a secondary amine base, most commonly 20% piperidine in DMF.
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Mechanism: The reaction is a classic example of an E1cB-like (Elimination, Unimolecular, conjugate Base) mechanism. The base abstracts the acidic proton from the C9 position of the fluorenyl ring, forming a stabilized carbanion (a dibenzofulvene intermediate). This intermediate then rapidly eliminates to release the free β-amine and dibenzofulvene, which is subsequently trapped by the amine base to form a stable adduct.[4]
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Potential Side Reactions: While generally clean, base-mediated Fmoc deprotection can sometimes induce side reactions. For instance, in sequences containing aspartic acid, aspartimide formation can occur.[5][6] Careful selection of reaction conditions and the use of additives like HOBt can mitigate this.[5]
The stark difference in cleavage conditions—strong acid versus amine base—forms a robust and reliable orthogonal system for selective deprotection.
Caption: Orthogonal deprotection strategy for Boc-D-Dap(Fmoc)-OH.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Dap(Fmoc)-OH is a versatile building block for introducing a primary amine on the side chain of a peptide, enabling a wide array of subsequent modifications. The following section details a validated protocol for its incorporation using a Boc-SPPS strategy.
Rationale for Reagent Selection in Coupling
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Coupling Reagents (HATU/HBTU): Uronium-based reagents like HATU and HBTU are the industry standard for efficient amide bond formation.[7][8] Their mechanism involves the rapid formation of a highly reactive OAt- or OBt-active ester intermediate, which readily reacts with the free amine of the growing peptide chain.[7][9][10] This rapid conversion minimizes the risk of racemization at the α-carbon of the amino acid being coupled, a critical factor for maintaining stereochemical integrity. HATU is often preferred for sterically hindered couplings due to a neighboring group effect from the pyridine nitrogen that stabilizes the transition state.[9]
-
Base (DIEA): A non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIEA) is essential. Its primary role is to act as a proton scavenger, neutralizing the acidic components in the reaction and ensuring the N-terminal amine of the peptide chain is in its free, nucleophilic state. Its steric bulk prevents it from participating in unwanted side reactions, such as attacking the activated ester.
Experimental Protocol: Incorporation via Boc-SPPS
This protocol outlines the manual incorporation of a Boc-D-Dap(Fmoc)-OH residue into a peptide chain on a solid support (e.g., MBHA resin for a C-terminal amide).
1. Resin Preparation:
-
Start with the peptide-resin possessing a free N-terminal amine.
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Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Dap(Fmoc)-OH (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution. Allow the mixture to pre-activate for 2-5 minutes. The formation of the active ester is rapid.
-
Add the activated amino acid solution to the swelled resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
3. Monitoring and Capping:
-
Monitor the coupling reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete (blue beads), a second coupling step may be performed.
-
(Optional) To prevent the formation of deletion sequences, any unreacted free amines can be "capped" by acetylation using acetic anhydride and DIEA.
4. Boc Deprotection for Chain Elongation:
-
Wash the resin with DMF and then DCM.
-
Treat the resin with a solution of 50% TFA in DCM containing 2.5% TIS for 30 minutes to remove the N-α-Boc group of the newly added residue.
-
Wash the resin thoroughly with DCM to remove residual acid, followed by a neutralization step with 10% DIEA in DCM.
-
The resin is now ready for the coupling of the next amino acid in the sequence.
Caption: Boc-SPPS workflow for Boc-D-Dap(Fmoc)-OH incorporation.
Analytical Characterization
Confirming the identity and purity of Boc-D-Dap(Fmoc)-OH is crucial before its use in synthesis.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC, with acceptable batches demonstrating ≥98% purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the aromatic protons of the Fmoc group (multiplets between 7.3-7.8 ppm), and the aliphatic protons of the diaminopropionic acid backbone and the Fmoc methylene group.
-
¹³C NMR: The carbon spectrum is also distinctive, showing signals for the carbonyl carbons of the Boc group (~155 ppm), the carboxylic acid (~175 ppm), and the Fmoc carbamate (~156 ppm).[11] The quaternary carbon of the Boc group appears around 80 ppm.[11]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 427.46.
Safety and Handling
As a laboratory chemical, Boc-D-Dap(Fmoc)-OH requires appropriate handling procedures to ensure user safety.
-
Hazard Identification: The compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
Boc-D-Dap(Fmoc)-OH is more than a mere building block; it is a strategic tool that offers synthetic chemists a high degree of control over peptide architecture. Its well-defined orthogonal protecting groups, coupled with robust and predictable reactivity, enable the precise installation of a functionalizable side-chain amine. By understanding the mechanistic underpinnings of its use, from the rationale of reagent selection to the potential for side reactions, researchers can confidently and effectively employ this reagent to construct complex and novel peptide-based molecules for a wide range of applications in research and drug discovery.
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